4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid
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Overview
Description
The compound "4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential use in various therapeutic areas, including antiallergy, anticancer, and antibacterial treatments . These compounds are characterized by a quinoline core, which can be functionalized at various positions to yield a wide range of biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of aminoquinoline carboxamides with other reagents. For example, a series of quinoline derivatives were synthesized by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach includes the reaction of quinoline carboxylic acid with thionyl chloride to generate the acid chloride in situ, which is then coupled with other aromatic amines . These methods demonstrate the versatility in synthesizing quinoline derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular structures, often influenced by the nature of their substituents. The crystal structures of quinoline compounds with various substituents have been determined, revealing insights into their molecular conformations and interactions . For instance, hydrogen bonding is a common feature in these structures, where the quinoline nitrogen atom forms hydrogen bonds with carboxylic acid moieties . The dihedral angles between the quinoline ring system and the substituent rings can vary, affecting the overall molecular shape and potentially the biological activity .
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions, which are essential for their biological function and interaction with biological targets. For example, the reactivity of quinoline carboxamides with primary amines has been utilized for the high-sensitivity chromatographic analysis of amines . Additionally, the lithiation of quinoline carboxamides followed by intramolecular attack on the quinoline ring can lead to the formation of various polycyclic heterocycles . These reactions highlight the chemical versatility of quinoline derivatives and their potential for generating diverse compounds with therapeutic value.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect their solubility, stability, and interaction with biological targets. For instance, the presence of a carboxylic acid moiety at specific positions on the quinoline core is associated with optimal potency in antiallergy agents, and esters are preferred for good oral absorption . The hydrogen-bonded structures and noncovalent interactions in the crystal packing of these compounds can also play significant roles in their physical properties and biological activities .
Scientific Research Applications
Therapeutic Potential for Parkinson's Disease
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid, as a quinoline alkaloid derivative, shows promise in therapeutic applications for Parkinson's disease. A study synthesized a similar compound, 2-(Quinoline-8-carboxamido)benzoic acid, from a deep-sea-derived fungus, demonstrating significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's. This compound ameliorated dopaminergic neurodegeneration and restored impaired locomotion caused by neurotoxicity, suggesting potential as a Parkinson's treatment (Lee, Yang, Cha, & Han, 2022).
Coordination Polymers and Gas Sensing Properties
Quinoline derivatives are used in synthesizing metal complex coordination polymers. A related compound, 4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, was used to create coordination polymers with unique structural features and demonstrated strong fluorescence emission, which is significant for gas sensing applications (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).
Radioligand Potential for Imaging
Quinoline-2-carboxamide derivatives, including variants of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid, have been explored as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET), offering new avenues in medical imaging (Matarrese et al., 2001).
Antiproliferative Activities in Cancer
Amide derivatives of similar quinoline compounds have shown potent antiproliferative activities against various human cancer cell lines. For instance, pyrazole-3-carboxamide derivatives exhibited significant cytotoxic activity, indicating potential in cancer treatment (Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Synthesis of Complex Molecules
Quinoline compounds are integral in the synthesis of complex molecules, such as mesomeric betaines and other heterocyclic compounds. These complex syntheses contribute to expanding the library of compounds with potential applications in various fields, including pharmaceuticals and materials science (Schmidt et al., 2019).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are considered vital scaffolds for drug discovery . Therefore, the future directions for “4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid” and similar compounds may involve further exploration of their potential biological and pharmaceutical activities .
properties
IUPAC Name |
4-[[3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(12-14-19)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDCTSQYSPBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid |
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